5-Amino-3-(3-methoxyphenyl)isoxazole

Beschreibung

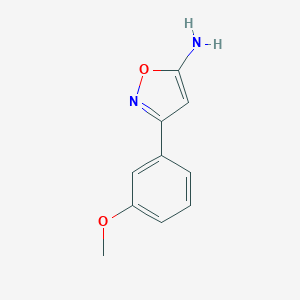

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSBBXGHNWHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405392 |

Source

|

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-46-8 |

Source

|

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(3-methoxyphenyl)isoxazole. This molecule is of significant interest in medicinal chemistry due to the established broad biological activities of the isoxazole scaffold. This document outlines a probable synthetic route, detailed experimental protocols for synthesis and characterization, and predicted analytical data. Furthermore, a potential biological signaling pathway is illustrated to provide context for its application in drug discovery and development.

Core Compound Information

| Property | Value |

| IUPAC Name | 3-(3-methoxyphenyl)-1,2-oxazol-5-amine |

| Synonyms | This compound |

| CAS Number | 119162-46-8 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Predicted Appearance | Off-white to pale yellow solid |

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is a one-pot, three-component reaction. This approach is adapted from methodologies reported for structurally similar 5-aminoisoxazole derivatives. The workflow involves the reaction of 3-methoxybenzaldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of hydroxylamine and subsequent intramolecular cyclization to form the isoxazole ring.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound-4-carbonitrile

A synthetic protocol adapted from a one-pot multicomponent synthesis of similar isoxazole derivatives is presented below[1].

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol) in ethanol (50 mL).

-

Addition of Catalyst: Add a catalytic amount of a base, such as piperidine (0.5 mL).

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure this compound-4-carbonitrile.

Decarboxylation to this compound

The 4-carbonitrile intermediate can be hydrolyzed and decarboxylated to yield the final product.

-

Hydrolysis: Suspend the this compound-4-carbonitrile in a solution of sulfuric acid (e.g., 70%) and heat the mixture to reflux.

-

Monitoring: Monitor the reaction for the evolution of CO₂ and the dissolution of the starting material.

-

Neutralization and Extraction: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds[2].

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | t, J=8.0 Hz | 1H | Ar-H |

| ~7.10-7.20 | m | 2H | Ar-H |

| ~6.95 | ddd | 1H | Ar-H |

| ~5.50 | s | 1H | H-4 (isoxazole ring) |

| ~4.50 (broad s) | br s | 2H | -NH₂ (amino) |

| 3.86 | s | 3H | -OCH₃ (methoxy) |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C-5 (isoxazole ring) |

| ~162.0 | C-3 (isoxazole ring) |

| 159.8 | Ar-C (C-OCH₃) |

| 130.4 | Ar-CH |

| ~130.0 | Ar-C (ipso) |

| 118.2 | Ar-CH |

| 116.0 | Ar-CH |

| 110.8 | Ar-CH |

| ~90.0 | C-4 (isoxazole ring) |

| 55.3 | -OCH₃ (methoxy) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | -CH₃ (methoxy) |

| ~1640 | Strong | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1600 - 1550 | Medium | C=N stretch | Isoxazole ring |

| 1480 - 1420 | Strong | C=C stretch | Aromatic & Isoxazole ring |

| 1280 - 1200 | Strong | C-O-C stretch (asym) | Methoxy group |

| 1100 - 1000 | Strong | C-O-C stretch (sym) | Methoxy group |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Ratio | Ion Species |

| 191.08 | [M+H]⁺ |

| 213.06 | [M+Na]⁺ |

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4]. Some derivatives act as modulators of key biological targets such as enzymes and receptors. For instance, certain 5-aminoisoxazole derivatives have been investigated as potential modulators of AMPA receptors, which are crucial for synaptic plasticity in the central nervous system[5]. A potential signaling pathway that could be modulated by such a compound is the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Disclaimer

The information provided in this technical guide, particularly the experimental protocols and characterization data, is based on established chemical principles and data from analogous compounds. These should be regarded as predictive and for guidance purposes only. Actual experimental results may vary. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Amino-3-(Aryl)isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with extensive biological data on the specific molecule 5-Amino-3-(3-methoxyphenyl)isoxazole is limited. Therefore, this guide provides a comprehensive overview of the biological activities of the broader, yet structurally related, class of 5-aminoisoxazole derivatives, with a particular focus on analogues bearing aryl substituents at the 3-position, including those with methoxyphenyl groups. This approach provides valuable insights into the potential activities and mechanisms of the target compound class.

Introduction

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities and therapeutic applications.[1] The isoxazole ring is a key structural motif in numerous approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2][3] The 5-aminoisoxazole scaffold, in particular, is a versatile building block in the synthesis of novel therapeutic agents.[4][5] Derivatives of 5-aminoisoxazole have demonstrated significant potential across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7][8]

This technical guide summarizes the known biological activities of 5-amino-3-(aryl)isoxazole derivatives, presenting quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to aid researchers in drug discovery and development.

Anticancer Activity

5-Aminoisoxazole derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][9] The substitution pattern on the aryl ring at the 3-position significantly influences the cytotoxic activity, with methoxy groups often being associated with enhanced potency.[3]

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain 3,4-diaryl-5-aminoisoxazoles act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation. By disrupting microtubule dynamics, these compounds lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis.[7]

-

Induction of Apoptosis: A common mechanism for many isoxazole derivatives is the induction of programmed cell death (apoptosis). This can be triggered through the disruption of key signaling pathways and the activation of caspases.[9]

-

Enzyme Inhibition: Isoxazole derivatives can inhibit various enzymes crucial for cancer progression. For instance, some have been shown to inhibit protein kinases or other enzymes involved in cell signaling pathways.[10]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of selected 5-aminoisoxazole derivatives and related analogues against various human cancer cell lines.

Table 1: Cytotoxic Activity of 3,4-Diaryl-5-Aminoisoxazole Derivatives [7]

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 11a | A549 (Lung) | 1.5 |

| HCT-8 (Colon) | 1.2 | |

| Bel7402 (Liver) | 1.3 | |

| BGC-823 (Gastric) | 1.6 | |

| BS-C-1 (Kidney) | 2.1 | |

| 13a | A549 (Lung) | 1.6 |

| HCT-8 (Colon) | 1.3 | |

| Bel7402 (Liver) | 1.1 | |

| BGC-823 (Gastric) | 1.9 |

| | BS-C-1 (Kidney) | 2.5 |

Table 2: Tubulin Polymerization Inhibitory Activity [7]

| Compound | IC₅₀ (µM) |

|---|---|

| 11a | 1.8 |

| 13a | 2.1 |

| Colchicine | 1.9 |

| CA-4 (Combretastatin A-4) | 1.6 |

Table 3: Cytotoxic Activity of Isoxazole-Carboxamide Analogues [11]

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 2d (contains 3,4-dimethoxyphenyl) | HeLa (Cervical) | 18.62 |

| Hep3B (Liver) | ~23 | |

| 2e (contains 4-methoxyphenyl) | Hep3B (Liver) | ~23 |

| Doxorubicin | HeLa (Cervical) | 0.85 |

| | Hep3B (Liver) | 0.92 |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The medium in the wells is replaced with the medium containing various concentrations of the isoxazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for 48 to 72 hours at 37°C.

-

MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is gently shaken to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the cell viability against the logarithm of the compound concentration.[12]

Visualization of Anticancer Mechanism

Caption: Pathway of tubulin polymerization inhibition by 5-aminoisoxazoles.

Antimicrobial Activity

Several studies have explored the synthesis of 5-aminoisoxazole derivatives as potential antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.[6][13]

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of 5-Amino-3-aryl-isoxazole-4-carbonitriles [6][14]

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 4a (3-phenyl) | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 | |

| Escherichia coli | 125 | |

| Candida albicans | 125 | |

| 4b (3-(4-chlorophenyl)) | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 125 | |

| Escherichia coli | 125 | |

| Candida albicans | 125 | |

| 4d (3-(4-methylphenyl)) | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 | |

| Escherichia coli | 125 | |

| Candida albicans | 125 | |

| Ciprofloxacin | Staphylococcus aureus | 1 |

| Amphotericin B | Candida albicans | 1 |

Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 5-aminoisoxazole have also been investigated for their potential to modulate immune responses and act as anti-inflammatory agents.

Activity Profile

A study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated significant immunomodulatory effects. The compounds were generally non-toxic and showed dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC). They also exhibited inhibitory effects on the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated whole blood cultures.[8]

Quantitative Immunomodulatory Activity Data

Table 5: Effect of Compound M05 on TNF-α Production and PBMC Proliferation [8]

| Assay | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| TNF-α Production | 1 | 25 |

| 10 | 40 | |

| 100 | 75 | |

| PHA-induced PBMC Proliferation | 1 | 20 |

| 10 | 60 |

| | 100 | 95 |

Compound M05: 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[8]

-

Blood Collection: Collect heparinized whole blood from healthy human donors.

-

Compound Treatment: Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the whole blood cultures.

-

Stimulation: Stimulate the cultures with lipopolysaccharide (LPS) (e.g., from E. coli, final concentration 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubation: Incubate the cultures for 24 hours at 37°C.

-

Plasma Collection: After incubation, centrifuge the samples to separate the plasma.

-

ELISA: Measure the concentration of TNF-α in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Visualization of Anti-inflammatory Action

Caption: Inhibition of LPS-induced TNF-α production by 5-aminoisoxazoles.

Conclusion

The 5-aminoisoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. As anticancer agents, they can induce cytotoxicity through mechanisms like tubulin polymerization inhibition. In the antimicrobial realm, they show promise against both bacterial and fungal pathogens. Furthermore, their ability to modulate cytokine production highlights their potential as anti-inflammatory and immunomodulatory agents.

While data on the specific this compound core is not yet widely published, the extensive research on structurally similar analogues provides a strong foundation and rationale for its investigation. Future work should focus on the targeted synthesis and comprehensive biological evaluation of this and related derivatives to fully elucidate their therapeutic potential. The detailed protocols and summarized data in this guide offer a valuable resource for researchers aiming to advance the field of isoxazole-based drug discovery.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-3-(3-methoxyphenyl)isoxazole. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on the analysis of structurally related molecules. Detailed experimental protocols for acquiring this spectroscopic data are also presented, along with a visual representation of the analytical workflow.

Core Compound Information

| Property | Value |

| IUPAC Name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine |

| Synonyms | This compound |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Ar-H |

| ~7.10-7.20 | m | 2H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~5.50 | s (broad) | 2H | -NH₂ (amino) |

| ~5.40 | s | 1H | H4 (isoxazole ring) |

| ~3.85 | s | 3H | -OCH₃ (methoxy) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C5 (isoxazole ring) |

| ~162.5 | C3 (isoxazole ring) |

| ~160.0 | C-OCH₃ (aromatic) |

| ~130.0 | C-H (aromatic) |

| ~129.5 | C (aromatic, isoxazole-substituted) |

| ~117.0 | C-H (aromatic) |

| ~114.0 | C-H (aromatic) |

| ~110.0 | C-H (aromatic) |

| ~90.0 | C4 (isoxazole ring) |

| ~55.5 | -OCH₃ (methoxy) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic & Isoxazole |

| 2950 - 2850 | Medium | C-H stretch | -CH₃ (methoxy) |

| ~1640 | Strong | N-H bend | Primary amine (-NH₂) |

| 1600 - 1550 | Medium-Strong | C=N stretch | Isoxazole ring |

| 1580, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| 1250 - 1200 | Strong | C-O-C stretch (asymmetric) | Methoxy group |

| 1050 - 1000 | Strong | C-O-C stretch (symmetric) | Methoxy group |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z Ratio | Ion Species |

| 191.08 | [M+H]⁺ |

| 213.06 | [M+Na]⁺ |

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to approximately 15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source.

-

Operate the ESI source in positive ion mode to detect the protonated molecule ([M+H]⁺).

-

Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis : Identify the molecular ion peak and any other significant fragment ions to confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation, the synthesis and subsequent experimental analysis of the compound are essential.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-3-(3-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Amino-3-(3-methoxyphenyl)isoxazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this particular isomer, this document focuses on established principles for structurally similar isoxazole derivatives and outlines detailed experimental protocols for determining its physicochemical properties.

Core Concepts: Solubility and Stability of Isoxazole Derivatives

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds utilized in medicinal chemistry for their diverse biological activities.[1] However, like many small molecules, their efficacy can be limited by their physicochemical properties, particularly aqueous solubility and chemical stability.

A significant challenge often encountered with isoxazole derivatives is their potential for poor aqueous solubility, which can hinder preclinical development and lead to inaccurate experimental results in biological assays.[2] Factors influencing solubility include the crystalline structure, molecular weight, and the presence of functional groups that can participate in hydrogen bonding. For this compound, the amino group may enhance solubility in acidic aqueous media through protonation, while the methoxyphenyl group contributes to its lipophilicity.

The stability of the isoxazole ring can be influenced by pH, temperature, and light. Some isoxazole-containing compounds have shown susceptibility to degradation under certain conditions, such as microwave irradiation during synthesis.[3] Therefore, a thorough understanding and characterization of the solubility and stability profile of this compound are critical for its advancement as a potential therapeutic agent.

Anticipated Solubility Profile

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data to be determined | Equilibrium Solubility |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be determined | Equilibrium Solubility |

| 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Equilibrium Solubility |

| Ethanol | 25 | Data to be determined | Equilibrium Solubility |

| Methanol | 25 | Data to be determined | Equilibrium Solubility |

| Acetonitrile | 25 | Data to be determined | Equilibrium Solubility |

Stability Profile and Degradation Pathways

The stability of this compound needs to be systematically evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life. Forced degradation studies are essential for this purpose.

Table 2: Template for Forced Degradation Study of this compound

| Condition | Time Points | % Degradation | Major Degradants |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | 0, 2, 4, 8, 24 hours | Data to be determined | Data to be determined |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) | 0, 2, 4, 8, 24 hours | Data to be determined | Data to be determined |

| Oxidation (e.g., 3% H₂O₂, RT) | 0, 2, 4, 8, 24 hours | Data to be determined | Data to be determined |

| Thermal (e.g., 80°C) | 1, 3, 7, 14 days | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | TBD | Data to be determined | Data to be determined |

Experimental Protocols

This protocol is adapted from standard guidelines for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).[4][5][6]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[4] Preliminary experiments may be needed to determine the time to reach equilibrium.[5]

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

The final pH of the aqueous samples should be measured and reported.[6]

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of the compound.

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Mix the compound solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N). Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the compound solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N). Incubate at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a PDA or MS detector to help identify and characterize the degradants.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. scribd.com [scribd.com]

discovery and history of isoxazole-based compounds in medicinal chemistry

An In-depth Guide to the Discovery, History, and Application of Isoxazole-Based Compounds in Drug Development

Introduction

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a pivotal scaffold in the landscape of medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a "privileged structure" in drug design. This versatile core is found in a multitude of clinically successful drugs, demonstrating a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4][10][9][11][12] From the early sulfa drugs to modern targeted therapies, the history of isoxazole is intrinsically linked to major advancements in pharmaceutical science.[2][13][14][15][16]

This technical guide provides a comprehensive overview of the discovery and historical development of isoxazole-based compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into synthetic methodologies, key pharmacological milestones, and the structure-activity relationships that govern the therapeutic potential of this remarkable heterocycle.

Historical Perspective and Key Discoveries

The journey of isoxazole in chemistry began in the early 20th century. The first synthesis of the isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[7] However, its profound impact on medicine would not be realized for several more decades.

A significant breakthrough came with the advent of sulfonamide antibiotics . The incorporation of an isoxazole ring led to the development of Sulfamethoxazole and Sulfisoxazole . These drugs function by inhibiting dihydropteroate synthetase, a key enzyme in the bacterial folate synthesis pathway, thereby halting bacterial growth. Sulfamethoxazole, often in combination with trimethoprim, remains a crucial tool for treating urinary tract infections and other bacterial diseases.[16]

Another major milestone was the development of penicillinase-resistant penicillins in the mid-20th century. The emergence of bacteria capable of producing β-lactamase enzymes, which inactivate traditional penicillins, posed a significant clinical challenge. Chemists discovered that attaching a bulky 3,5-disubstituted isoxazole ring to the penicillin core could sterically hinder these enzymes. This discovery led to the creation of a vital class of antibiotics, including Cloxacillin , Dicloxacillin , and Oxacillin , which are still used to treat infections caused by penicillin-resistant Staphylococcus aureus.[2][15]

In the late 20th century, the isoxazole scaffold proved instrumental in the development of selective cyclooxygenase-2 (COX-2) inhibitors . The discovery that two COX isoforms existed—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (induced during inflammation)—opened the door for designing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Valdecoxib and its prodrug Parecoxib feature a central isoxazole ring critical for their selective inhibition of the COX-2 enzyme.[3][15][17]

Other notable drugs underscore the versatility of the isoxazole core. Leflunomide , an immunomodulatory drug used to treat rheumatoid arthritis, undergoes in vivo ring-opening to its active metabolite, which inhibits pyrimidine synthesis in lymphocytes.[3][15][16] Danazol , a synthetic steroid with an isoxazole ring fused to its A-ring, has been used to treat endometriosis.[14][15]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the isoxazole ring is a well-established field in organic chemistry, with a variety of reliable synthetic routes.

Classical Synthetic Methods

-

1,3-Dipolar Cycloaddition: This is arguably the most common and versatile method for synthesizing isoxazoles. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The regioselectivity of the reaction can be controlled by the electronic nature of the substituents on both components.[3][7][18]

-

Condensation Reactions: Another fundamental approach involves the condensation of hydroxylamine (or its salts) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. This method provides a straightforward route to various substituted isoxazoles.[11][14]

Modern Synthetic Approaches

Recent years have seen the development of more efficient, sustainable, and diverse methods for isoxazole synthesis.[1][3]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical cycloaddition and condensation reactions.[19]

-

Multi-Component Reactions (MCRs): One-pot MCRs that bring together three or more reactants to form the isoxazole ring offer high efficiency and atom economy.[19]

-

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), solvent-free conditions, and recyclable catalysts aligns with the principles of sustainable chemistry.[1][19]

-

Transition Metal Catalysis: Copper-catalyzed methods, among others, have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7]

Quantitative Data on Biological Activity

The following tables summarize key data for prominent FDA-approved and experimental isoxazole-containing compounds, highlighting their therapeutic areas and biological potency.

Table 1: Selected FDA-Approved Isoxazole-Containing Drugs

| Drug Name | Chemical Scaffold | Therapeutic Class | Mechanism of Action |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide-isoxazole | Antibiotic | Inhibitor of dihydropteroate synthetase[12][16] |

| Cloxacillin | β-lactam-isoxazole | Antibiotic | Penicillinase-resistant inhibitor of cell wall synthesis[2][15] |

| Dicloxacillin | β-lactam-isoxazole | Antibiotic | Penicillinase-resistant inhibitor of cell wall synthesis[2][15] |

| Valdecoxib | Diaryl-isoxazole | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor[3][15][17] |

| Leflunomide | Isoxazole-carboxamide | DMARD (Immunosuppressant) | Inhibitor of dihydroorotate dehydrogenase[3][15][16] |

| Risperidone | Benzisoxazole-piperidine | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A receptor antagonist[11][16] |

Table 2: Anticancer Activity of Experimental Isoxazole Compounds

| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| NVP-AUY922 [16] | HSP90 Inhibitor | Multiple | Varies (nM range) |

| Compound 7c [20] | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.41 |

| Compound 7g [20] | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.30 |

| Compound 7l [20] | EGFR Tyrosine Kinase Inhibitor | MDA-MB-468 (Breast) | 1.1 |

| Compound 20c [20] | General Antiproliferative | MCF-7 (Breast) | 0.65 |

| Compound 26b [21] | General Cytotoxic | A549 (Lung) | 6.1 |

Table 3: Anti-inflammatory Activity of Experimental Isoxazole Compounds

| Compound | Target/Mechanism | Assay | Activity/IC₅₀ |

|---|---|---|---|

| Mofezolac [3] | COX Inhibitor | Carrageenan-induced edema | Active |

| Compound 2 [7] | Selective COX-2 Inhibitor | Analgesic and Anti-inflammatory | Most potent in series |

| Compound 5 [7] | General Anti-inflammatory | Carrageenan-induced edema | Max activity in series |

| Compound 36 [21] | T-cell proliferation inhibitor | IL-17F & IFN-γ production | IC₅₀ ≤ 0.01 µM |

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the reaction between an in situ-generated nitrile oxide (from an aldoxime) and a terminal alkyne.

-

Materials: Substituted aldoxime, terminal alkyne, N-Chlorosuccinimide (NCS), pyridine, and a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

-

Nitrile Oxide Formation: Dissolve the aldoxime (1.0 eq) in CHCl₃. Add a catalytic amount of pyridine followed by the portion-wise addition of NCS (1.1 eq) at 0 °C. Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cycloaddition: To the solution containing the generated hydroximoyl chloride, add the terminal alkyne (1.2 eq). Then, add a base such as triethylamine (Et₃N) (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Substituted Isoxazoles via Condensation

This protocol outlines the synthesis from a chalcone (an α,β-unsaturated ketone) and hydroxylamine hydrochloride.

-

Materials: Substituted chalcone, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc) or another base, and a solvent such as ethanol (EtOH).

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 80 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water. A solid precipitate will often form. Collect the solid by filtration, wash thoroughly with water, and dry. If a precipitate does not form, extract the product with a suitable organic solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

-

Characterization: Characterize the purified isoxazole derivative using melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS).

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in isoxazole drug development.

Diagram 1: General Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of isoxazole-based drug candidates.

Diagram 2: COX-2 Inhibition Pathway

Caption: Simplified pathway showing the inhibition of the COX-2 enzyme by an isoxazole-based drug.

Diagram 3: Structure-Activity Relationship (SAR) Logic

Caption: A logical diagram illustrating a hypothetical Structure-Activity Relationship (SAR) for isoxazoles.

Conclusion and Future Perspectives

The isoxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, transitioning from a simple heterocyclic curiosity to the core of numerous life-saving therapeutics.[1][4][10] Its journey from the early sulfa drugs and penicillins to targeted anti-inflammatory and anticancer agents showcases its remarkable versatility and favorable pharmacological properties.

The future of isoxazole-based drug discovery remains bright.[1][3][4][10] Emerging trends focus on the development of multi-targeted therapies, where a single isoxazole-containing molecule is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer and neurodegenerative disorders.[1][3][4] Furthermore, the application of computational chemistry and machine learning is accelerating the design of novel isoxazole derivatives with optimized pharmacokinetic profiles and specific target interactions. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the isoxazole ring is certain to remain a cornerstone of innovation in the quest for new and improved medicines.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoxazole - Wikipedia [en.wikipedia.org]

- 16. daneshyari.com [daneshyari.com]

- 17. researchgate.net [researchgate.net]

- 18. Isoxazole synthesis [organic-chemistry.org]

- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Uncharted Territory: The Therapeutic Potential of 5-Amino-3-(3-methoxyphenyl)isoxazole Awaits Exploration

Despite the broad and varied biological activities exhibited by the isoxazole class of compounds, a comprehensive understanding of the specific therapeutic targets and mechanisms of action for 5-Amino-3-(3-methoxyphenyl)isoxazole remains largely elusive. An in-depth review of available scientific literature reveals a significant gap in the experimental data required to construct a detailed technical guide for researchers and drug development professionals on this particular molecule.

The isoxazole scaffold is a well-established pharmacophore, with various derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This has led to the development of several successful drugs. However, the specific biological profile of a given isoxazole derivative is highly dependent on the nature and position of its substituents.

For this compound, there is a conspicuous absence of published research detailing its interactions with specific cellular targets, its modulation of signaling pathways, or quantitative measures of its biological activity, such as IC50, Ki, or EC50 values. While general synthesis methods for related compounds are available, specific and detailed experimental protocols for investigating the mechanism of action of this particular molecule are not documented in the public domain.

This lack of specific data prevents the creation of a comprehensive technical guide that would meet the needs of the scientific community. Key components of such a guide, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of signaling pathways, cannot be generated without the foundational research to support them.

Therefore, this compound represents an unexplored area within the broader landscape of isoxazole research. The scientific community is encouraged to undertake foundational studies to elucidate the biological activities and potential therapeutic targets of this compound. Such research would be invaluable in determining its potential for development as a novel therapeutic agent. Future investigations should focus on:

-

Broad-spectrum biological screening: To identify potential areas of pharmacological activity.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify specific molecular targets.

-

Mechanism of action studies: To delineate the signaling pathways and cellular processes modulated by the compound.

-

Structure-activity relationship (SAR) studies: To optimize the compound's potency and selectivity.

The path to understanding the therapeutic potential of this compound is currently unwritten. It is a promising, yet uncharacterized, molecule that awaits rigorous scientific inquiry to unlock its secrets.

In Silico Docking of 5-Amino-3-(3-methoxyphenyl)isoxazole: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the methodologies and data related to the in silico docking studies of 5-Amino-3-(3-methoxyphenyl)isoxazole and its derivatives with various protein targets. The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational techniques such as molecular docking are instrumental in elucidating the binding affinities and interaction patterns of isoxazole-based compounds with their target proteins, thereby accelerating the drug discovery process.[1]

Potential Protein Targets

Isoxazole derivatives have been investigated for their inhibitory activity against several key protein targets implicated in various diseases. Based on the literature, prominent targets for isoxazole-containing compounds include:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.[3][4]

-

Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[5][6]

-

Tubulin: A protein that is essential for cell division, making it a key target in cancer therapy.[7]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase involved in cell growth and proliferation, and a common target in oncology.[8]

In Silico Docking Protocols

A generalized workflow for performing in silico docking studies of this compound is outlined below. This protocol is a synthesis of methodologies reported in various studies on related isoxazole derivatives.[1][5][7]

Ligand Preparation

The 3D structure of this compound is constructed using molecular modeling software. Energy minimization is then performed to obtain a stable conformation. The prepared structure is saved in a suitable format, such as PDBQT, for docking.[1]

Target Protein Preparation

The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Gasteiger charges are added to the protein structure, which is also saved in PDBQT format.[1]

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina.[1] The prepared ligand is docked into the active site of the target protein. The docking algorithm generates multiple binding poses of the ligand and calculates the binding affinity for each pose. The pose with the lowest binding energy is selected for further analysis.[1]

Analysis of Docking Results

The interactions between the ligand and the protein are visualized and analyzed. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified. The binding affinity and the interaction pattern provide insights into the potential inhibitory activity of the compound.

Quantitative Docking Data

The following tables summarize the results of in silico docking studies of various isoxazole derivatives with their respective target proteins. It is important to note that these are derivatives and not the exact this compound, but they provide valuable insights into the potential interactions of the isoxazole scaffold.

Table 1: Docking Results of Isoxazole Derivatives with Cyclooxygenase-2 (COX-2) [3][4]

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| 4-(3-Methoxy-phenyl)-3-phenyl-isoxazole | COX-2 (PDB ID: 4COX) | -8.0 | Ser126, Lys546 |

| 4a (a dimethylamine derivative) | COX-2 (PDB ID: 4COX) | -8.9 | Cys36, Cys37, Cys41, Cys47, Cys159, Pro153, Val155, Ala156, Glu465 |

Table 2: Docking Results of Isoxazole Derivatives with Hsp90 [5]

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound 5 (an isoxazole derivative) | Hsp90 (PDB ID: 3OWD) | Not specified | Not specified |

Visualizing Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the general workflow for in silico molecular docking studies.

In Silico Docking Workflow

Hsp90 Chaperone Signaling Pathway

This diagram depicts a simplified signaling pathway involving the Hsp90 molecular chaperone, a potential target for isoxazole derivatives.

Hsp90 Chaperone Pathway

Conclusion

The in silico docking studies of this compound and its analogs reveal their potential to interact with various therapeutically relevant protein targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. The versatility of the isoxazole nucleus, combined with the power of computational chemistry, continues to drive the discovery of novel drug candidates.[6]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary cytotoxicity screening of 5-Amino-3-(3-methoxyphenyl)isoxazole

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Amino-3-(3-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The isoxazole scaffold is a key feature in several established drugs, highlighting its therapeutic potential.[4][5] Within this family, 5-amino-3-aryl isoxazole derivatives are of particular interest. The introduction of an amino group at the 5-position and various substituents on the phenyl ring at the 3-position can significantly modulate the compound's pharmacological profile.

This guide focuses on the preliminary cytotoxicity screening of a specific derivative, this compound. While direct cytotoxicity data for this particular compound is not extensively available in the public domain, this document provides a comprehensive framework for its evaluation. The methodologies and data presentation formats are based on established protocols for screening analogous isoxazole compounds. The objective of this preliminary screening is to assess the compound's potential as an anticancer agent by determining its in vitro effect on the growth and viability of cancer cell lines.

Proposed Experimental Protocols

A crucial aspect of reproducible and reliable cytotoxicity screening is the adherence to well-defined experimental protocols. The following are standard assays and procedures recommended for the initial cytotoxic evaluation of this compound.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity. It is recommended to include cell lines from different cancer types. For instance, a panel could include:

-

MCF-7: A breast cancer cell line.

-

HepG2: A liver cancer cell line.

-

A549: A lung cancer cell line.

-

HCT-116: A colon cancer cell line.[6]

-

A normal cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) to assess selectivity.[7]

Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified period, typically 24, 48, or 72 hours.[8]

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[8]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.

Procedure:

-

Cell Treatment: Treat the cells with this compound at concentrations around its IC50 value for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation

Quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | 48 | 15.8 ± 1.2 |

| HepG2 | Liver | 48 | 25.4 ± 2.5 |

| A549 | Lung | 48 | 32.1 ± 3.1 |

| HCT-116 | Colon | 48 | 18.9 ± 1.9 |

| NHDF | Normal Fibroblast | 48 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the compound's mechanism of action.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. espublisher.com [espublisher.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

CAS number and chemical properties of 5-Amino-3-(3-methoxyphenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Amino-3-(3-methoxyphenyl)isoxazole (CAS Number: 119162-46-8). Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from its better-characterized structural isomer, 5-Amino-3-(4-methoxyphenyl)isoxazole, to provide a contextual understanding. The guide details general synthetic methodologies applicable to this class of compounds and explores the known biological significance of the isoxazole scaffold, offering insights for researchers in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with an amino group at the 5-position and a 3-methoxyphenyl group at the 3-position.

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 119162-46-8 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Purity | 97% (as commercially available) | [1] |

Table 2: Comparative Chemical Properties of 5-Amino-3-(4-methoxyphenyl)isoxazole

| Property | Value | Source |

| CAS Number | 86685-98-5 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 190.20 g/mol | [2][3] |

| Melting Point | 135-139 °C (literature) | [2] |

| Appearance | Solid |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a general and adaptable method for the synthesis of related 3-amino-5-arylisoxazoles has been described, which involves the reaction of an arylpropiolonitrile with hydroxylamine. The following represents a plausible synthetic route that could be adapted for the target molecule.

General Experimental Protocol: Synthesis of 3-Amino-5-arylisoxazoles

This protocol is adapted from a patented method for a positional isomer and would require optimization for the synthesis of this compound.

Materials:

-

Arylpropiolonitrile (in this case, 3-methoxyphenylpropiolonitrile)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (aqueous solution, e.g., 10%)

-

Ethanol

-

Ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (aqueous solution, e.g., 10%)

Procedure:

-

A solution of the arylpropiolonitrile in ethanol is prepared.

-

Separately, a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide is prepared.

-

The hydroxylamine solution is added to the arylpropiolonitrile solution.

-

The reaction mixture is stirred at room temperature, typically overnight.

-

Following the reaction, the mixture is extracted with a suitable organic solvent, such as ether.

-

The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. This may involve an acid-base extraction where the residue is dissolved in aqueous hydrochloric acid, washed to remove impurities, and then the product is precipitated by making the solution alkaline with sodium hydroxide.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final 3-amino-5-arylisoxazole product.[4]

Caption: General workflow for the synthesis of 5-Amino-3-arylisoxazoles.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, the isoxazole ring is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[5][6]

General Biological Activities of the Isoxazole Scaffold:

-

Anti-inflammatory: Many isoxazole derivatives exhibit anti-inflammatory properties. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.

-

Anticancer: The isoxazole nucleus is a key component of some anticancer agents, with activities including the inhibition of tumor cell proliferation.

-

Antibacterial and Antifungal: The isoxazole moiety is found in several antimicrobial drugs.

-

Analgesic: Certain isoxazole derivatives have demonstrated pain-relieving effects.[7]

-

Immunomodulatory: Some isoxazoles can modulate the immune response, for instance, by suppressing the proliferation of immune cells.[8]

Given the prevalence of anti-inflammatory activity among isoxazole-containing compounds, a hypothetical signaling pathway that could be modulated by a compound like this compound is the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drug discovery. It is plausible that a novel isoxazole derivative could exert its effects by modulating one or more components of this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a chemical entity with a confirmed molecular structure and CAS number. While specific, experimentally-derived physicochemical and biological data are currently limited, its structural similarity to other biologically active isoxazoles suggests potential for further investigation in drug discovery and development. The general synthetic routes and the known biological activities of the isoxazole scaffold provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future studies are warranted to fully characterize the chemical properties, develop optimized synthetic protocols, and elucidate the specific biological mechanisms of action of this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 5-AMINO-3-(4-METHOXYPHENYL)ISOXAZOLE | 86685-98-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. ijpca.org [ijpca.org]

- 7. sarpublication.com [sarpublication.com]

- 8. SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-Pot Synthesis of 5-Amino-3-arylisoxazoles: An Application Note and Protocol

This application note provides a detailed protocol for the efficient one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles, valuable building blocks in medicinal chemistry and drug discovery. The described method utilizes a multi-component reaction strategy, offering high yields, operational simplicity, and a broad substrate scope.

Introduction

5-Amino-3-arylisoxazoles are a class of heterocyclic compounds that have garnered significant interest in the field of pharmaceutical sciences due to their diverse biological activities. These scaffolds are present in a variety of therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, multi-component reaction described herein provides a streamlined and efficient alternative, starting from readily available aryl aldehydes, malononitrile, and hydroxylamine hydrochloride.

Reaction Scheme

The one-pot synthesis proceeds via a condensation reaction between an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride, catalyzed by a Lewis acid such as ceric ammonium sulfate (CAS) or titanium dioxide (TiO2). The general reaction scheme is as follows:

Quantitative Data

The one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles has been shown to be effective for a variety of substituted aryl aldehydes, affording good to excellent yields. A selection of reported yields for different derivatives is presented in Table 1.

| Entry | Aryl Aldehyde | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | Ceric Ammonium Sulfate | Isopropyl Alcohol | 84 |

| 2 | 4-Chlorobenzaldehyde | TiO2 | Ethanol | 94 |

Table 1: Representative yields for the one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles.

Experimental Protocol

This protocol is based on a ceric ammonium sulfate catalyzed one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.

Materials:

-

Substituted aryl aldehyde (1.2 mmol)

-

Malononitrile (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Ceric ammonium sulfate (CAS) (2 mmol)

-

Isopropyl alcohol (25 mL)

-

Ethyl acetate

-

n-Hexane

-

Sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add the substituted aryl aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Add 25 mL of isopropyl alcohol to the flask and stir the mixture at room temperature until the solids are dissolved.

-

Slowly add the catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC (mobile phase: Ethyl acetate/n-hexane, 4:6). The reaction is typically complete within 5 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-